molecular formula C9H8Br2O2 B1622192 3-(2,3-dibromophenyl)propanoic acid CAS No. 94201-39-5

3-(2,3-dibromophenyl)propanoic acid

Cat. No.: B1622192
CAS No.: 94201-39-5
M. Wt: 307.97 g/mol
InChI Key: YJZYPZACUFTIIA-UHFFFAOYSA-N
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Description

3-(2,3-Dibromophenyl)propanoic acid (IUPAC name: 2,3-dibromo-3-phenylpropanoic acid) is a brominated aromatic propanoic acid derivative. Its structure consists of a phenyl ring substituted with bromine atoms at positions 2 and 3, linked to a propanoic acid moiety.

Properties

IUPAC Name

3-(2,3-dibromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8Br2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZYPZACUFTIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241002
Record name 3-(2,3-Dibromophenyl)propionic acid
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Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94201-39-5
Record name 2,3-Dibromobenzenepropanoic acid
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Record name 3-(2,3-Dibromophenyl)propionic acid
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Record name 3-(2,3-Dibromophenyl)propionic acid
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Record name 3-(2,3-dibromophenyl)propionic acid
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Record name 3-(2,3-DIBROMOPHENYL)PROPIONIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,3-dibromophenyl)propanoic acid can be synthesized through a multi-step process :

Industrial Production Methods

Industrial production methods for 3-(2,3-dibromophenyl)propionic acid typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dibromophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Analytical Chemistry

Separation Techniques:
One notable application of 3-(2,3-dibromophenyl)propanoic acid is in its analysis through High-Performance Liquid Chromatography (HPLC). Utilizing a Newcrom R1 HPLC column, this compound can be effectively separated using a mobile phase composed of acetonitrile and water, with phosphoric acid as an additive. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for preparative separation, making it valuable for pharmacokinetic studies .

Organic Synthesis

Intermediate in Medicinal Chemistry:
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the development of compounds that exhibit biological activity, particularly in anticancer research. For instance, modifications of related compounds have shown promising results as histone deacetylase inhibitors (HDACIs), which are significant in cancer therapy .

Synthesis Processes:
The compound has been synthesized through various methods that highlight its versatility. For example, industrial synthesis methods have been documented that focus on the purification and yield optimization of 3-(2-bromophenyl)propionic acid derivatives. These processes are crucial for scaling up production for pharmaceutical applications .

Antiproliferative Effects:
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines such as HeLa cells. The IC50 values reported range from 0.69 μM to 11 μM, indicating that these compounds could be more effective than standard chemotherapeutics like doxorubicin . This highlights the potential for developing new anticancer agents based on structural modifications of this compound.

Environmental Impact Studies

Phytotoxicity Assessments:
Studies have also evaluated the environmental impacts of this compound. Research into its phytotoxic and mutagenic effects has been conducted to understand its implications in agricultural settings and its potential effects on plant growth and development .

Data Summary Table

Application AreaMethodology/FindingsReferences
Analytical ChemistryHPLC separation using acetonitrile and phosphoric acid
Organic SynthesisIntermediate for HDACIs; various synthesis methods
Biological ActivityAntiproliferative effects against HeLa cells
Environmental StudiesPhytotoxicity assessments

Case Studies

  • Case Study 1: HPLC Analysis
    A study utilizing HPLC for the separation of this compound demonstrated high efficiency in isolating impurities from pharmaceutical formulations. The method's scalability was emphasized for potential industrial applications.
  • Case Study 2: Anticancer Research
    In a series of experiments aimed at evaluating new anticancer agents based on this compound, researchers found that specific derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics. This research underscores the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 3-(2,3-dibromophenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations that enable it to exert its effects. These transformations often involve the formation of reactive intermediates that interact with biological molecules, leading to desired outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and molecular properties of 3-(2,3-dibromophenyl)propanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physicochemical Notes
This compound C₉H₈Br₂O₂ 310.86 2,3-dibromo phenyl High lipophilicity due to bromine atoms
3-(3-Bromo-2-fluorophenyl)propanoic acid C₉H₈BrFO₂ 247.06 3-bromo, 2-fluoro phenyl Enhanced polarity from fluorine
3-(4-Hydroxy-3-nitrophenyl)propanoic acid C₉H₉NO₅ 211.17 4-hydroxy, 3-nitro phenyl Acidic (nitro and hydroxy groups)
3-(4-Methylphenoxy)propanoic acid C₁₀H₁₂O₃ 180.20 4-methylphenoxy Moderate lipophilicity
2,3-Dibromo-3-(2-nitrophenyl)propanoic acid C₉H₇Br₂NO₄ 369.87 2-nitro, 2,3-dibromo phenyl Strong electron-withdrawing effects
Key Observations:
  • Electron Effects: Bromine and nitro groups are electron-withdrawing, increasing the acidity of the propanoic acid group compared to unsubstituted analogs. Fluorine (in the 3-bromo-2-fluoro derivative) introduces polarity without significantly altering steric bulk .
  • Lipophilicity: Bromine atoms enhance lipophilicity, which may improve membrane permeability in biological systems. The methylphenoxy group in 3-(4-methylphenoxy)propanoic acid provides moderate lipophilicity .

Biological Activity

3-(2,3-Dibromophenyl)propanoic acid, a compound with the chemical formula C9H8Br2O2 and CAS number 94201-39-5, has garnered attention in recent years due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a dibromophenyl substituent. Its structural formula can be represented as follows:

C9H8Br2O2\text{C}_9\text{H}_8\text{Br}_2\text{O}_2

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives of propanoic acids demonstrated that compounds with similar structures showed significant activity against multidrug-resistant pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum Inhibitory Concentration (MIC) values ranged from 1 to 8 µg/mL.
  • Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5–2 µg/mL.
  • Gram-negative pathogens : MIC values from 8–64 µg/mL against strains like Pseudomonas aeruginosa and Acinetobacter baumannii .

The presence of bromine atoms in the structure is believed to enhance the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against resistant strains.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. Preliminary results indicate that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways related to cell survival and growth .

Study on Antimicrobial Efficacy

A detailed study assessed the antimicrobial activity of various derivatives, including this compound. The results highlighted its effectiveness against a spectrum of pathogens:

PathogenMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus1 - 8
Vancomycin-resistant Enterococcus faecalis0.5 - 2
Pseudomonas aeruginosa16 - 64
Acinetobacter baumannii32 - 64

This study underscores the compound's potential as a lead candidate for developing new antimicrobial agents targeting resistant bacteria.

Study on Anticancer Properties

Another investigation focused on the anticancer properties of related compounds derived from dibromophenyl structures. The findings indicated that these compounds could significantly reduce cell viability in cancer cell lines through apoptosis induction.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Membrane Disruption : The lipophilic nature of the dibromophenyl group allows for integration into microbial membranes, leading to increased permeability and cell death.
  • Signal Pathway Modulation : The compound may influence pathways associated with apoptosis and cell cycle regulation in cancer cells.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(2,3-dibromophenyl)propanoic acid, and what methodological challenges arise during its preparation?

  • Answer : The compound can be synthesized via bromination of 3-phenylpropanoic acid derivatives or through cross-coupling reactions. A key challenge is regioselective bromination at the 2,3-positions of the phenyl ring. To address this, controlled reaction conditions (e.g., using N-bromosuccinimide in dichloromethane at 0–5°C) and catalysts like FeBr₃ are recommended . Purification via recrystallization (e.g., using ethanol/water mixtures) ensures removal of dibrominated byproducts.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The aromatic protons at C2 and C3 appear as doublets due to bromine’s electron-withdrawing effects .
  • IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • HPLC/GC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) for purity analysis .

Q. What biological activities have been reported for this compound, and how can its bioactivity be assayed?

  • Answer : Limited studies suggest potential enzyme inhibition (e.g., cyclooxygenase) due to structural similarity to hydrocinnamic acid derivatives. Assays include:

  • In vitro enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates.
  • Antimicrobial screening : Use broth microdilution against Gram-positive bacteria (e.g., S. aureus) .
    • Note : Bioactivity may vary with stereochemistry; enantiomeric resolution via chiral HPLC is advised .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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